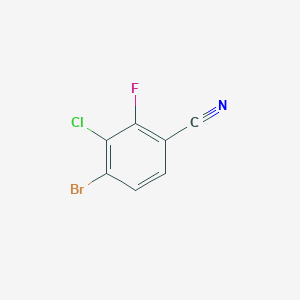

4-Bromo-3-chloro-2-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMVBRXNPGOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679212 | |

| Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-68-4 | |

| Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Chloro 2 Fluorobenzonitrile

Strategies for Regioselective Halogenation on Benzonitrile (B105546) Frameworks

Regioselective halogenation is crucial in the synthesis of specifically substituted benzonitriles. The directing effects of the substituents already present on the aromatic ring, along with the choice of halogenating agent and reaction conditions, dictate the position of the incoming halogen.

Electrophilic Aromatic Bromination and Chlorination

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogen atoms to an aromatic ring. masterorganicchemistry.com The reactivity and orientation of the incoming electrophile are governed by the electronic properties of the substituents on the benzene (B151609) ring. masterorganicchemistry.comuomustansiriyah.edu.iq For benzonitrile, the cyano group is a deactivating, meta-directing group. However, the interplay with other substituents can lead to complex regiochemical outcomes.

A common approach involves the use of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule (e.g., Br₂ or Cl₂), creating a more potent electrophile that can be attacked by the aromatic ring. ntu.edu.sgyoutube.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. ntu.edu.sg

N-bromosuccinimide (NBS) is a versatile reagent for electrophilic bromination, often used for its ability to provide a low, constant concentration of bromine, which can enhance selectivity. wikipedia.orgmasterorganicchemistry.com It is particularly effective for the bromination of activated aromatic compounds. organic-chemistry.org The reaction can be initiated by a radical initiator or by acid catalysis. wikipedia.org In some methodologies, the combination of NBS with other reagents can facilitate specific halogenation patterns. For instance, palladium-catalyzed C-H activation has been employed for the regioselective halogenation of certain heterocyclic systems using N-halosuccinimides. nih.govresearchgate.net While direct application to 4-bromo-3-chloro-2-fluorobenzonitrile synthesis is not detailed, the principles of using NBS for controlled bromination are well-established.

| Reagent | Role | Conditions |

| N-bromosuccinimide (NBS) | Brominating agent | Often used with a radical initiator (e.g., AIBN) or under acidic conditions. wikipedia.org |

| Thionyl Chloride (SOCl₂) | Not directly used for bromination | Primarily used to convert carboxylic acids to acid chlorides. |

This table provides a general overview of the roles of these reagents in organic synthesis.

An alternative to using molecular bromine directly is the in-situ generation of bromine from a mixture of potassium bromate (B103136) (KBrO₃) and a bromide source in the presence of a strong acid like sulfuric acid (H₂SO₄). quora.com This method can offer advantages in terms of safety and handling. The reaction between potassium bromate and sulfuric acid can produce bromic acid (HBrO₃), which is unstable and can decompose to generate bromine. sciencemadness.org

One documented synthesis of a related compound, 4-bromo-3-chlorobenzonitrile, utilizes this approach starting from 3-chlorobenzonitrile. The reaction is carried out in 70% sulfuric acid with the slow addition of potassium bromate, proceeding at room temperature over several hours to yield the desired product. This method relies on the electrophilic substitution of the in-situ generated bromine onto the aromatic ring.

| Reactant | Reagent | Solvent/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Chlorobenzonitrile | KBrO₃ | 70% H₂SO₄ | 20-25 | 7 | 70 |

This table details the reaction conditions for the synthesis of 3-bromo-4-chlorobenzonitrile, a structurally similar compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Halogen Introduction

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing halogens and other nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. pressbooks.pubchemistrysteps.comwikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. chemistrysteps.com For SNAr to occur, there must be a good leaving group (often a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubbyjus.com While less common for the direct introduction of all three halogens in this compound, it can be a viable strategy for modifying a pre-halogenated benzonitrile.

Halodeboronation Reactions for Selective Halogenation

Halodeboronation is a powerful method for the regioselective installation of halogens onto an aromatic ring. This reaction involves the conversion of an arylboronic acid or its ester derivative to an aryl halide. This strategy offers high regioselectivity because the boron moiety can be introduced at a specific position via directed ortho-metalation or other borylation techniques, and then subsequently replaced by a halogen. nih.govchemrxiv.org

The mechanism of halodeboronation with electrophilic halogen sources can proceed through a boronate-driven ipso-substitution pathway. acs.org This method has been shown to be effective for the ortho-halogenation of N-aryl amides and ureas. nih.gov While a specific application to this compound is not explicitly detailed, the principle of introducing a halogen at a site previously occupied by a boron functional group is a key strategy for achieving precise substitution patterns that might be difficult to obtain through direct electrophilic halogenation. chemrxiv.org

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. capes.gov.brresearchgate.net In the context of synthesizing highly substituted benzonitriles, these reactions can be employed to introduce various functional groups, including the cyano group or one of the halogen atoms, at a late stage in the synthetic sequence. ossila.com

For instance, a bromo-substituted aromatic ring can undergo palladium-catalyzed cross-coupling reactions to form new C-C bonds. ossila.com Reactions such as the Suzuki, Stille, and Sonogashira couplings are widely used. researchgate.netbeilstein-journals.org While a specific palladium-catalyzed synthesis of this compound is not detailed in the provided context, the bromo-substituent on a related compound, 4-bromo-3-fluorobenzonitrile, allows it to participate in such reactions. ossila.com This reactivity highlights the potential for using palladium catalysis to construct the target molecule from simpler, halogenated precursors. For example, a di-halogenated aniline (B41778) could be converted to the corresponding benzonitrile via a Sandmeyer reaction, followed by a palladium-catalyzed introduction of the third halogen.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine-based (e.g., PPh₃) | Carbonate or Phosphate | Dioxane, Toluene (B28343) | 80-110 |

| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | - | Toluene, THF | 80-120 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Amine (e.g., Et₃N) | THF, DMF | 25-80 |

This table provides general conditions for common palladium-catalyzed coupling reactions.

Suzuki Coupling Strategies for Precursor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing precursors for complex molecules like this compound, the Suzuki coupling is invaluable. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide. tcichemicals.com

For precursors to the target molecule, a key strategy involves using a substituted aryl bromide as one of the coupling partners. The bromine atom on a benzonitrile ring is a reactive handle for such transformations. ossila.com For instance, a di-substituted benzonitrile could be coupled with an arylboronic acid to introduce additional complexity. The reaction proceeds under mild conditions and exhibits high tolerance for a wide range of functional groups, which is crucial when dealing with multi-substituted aromatic compounds. tcichemicals.com The choice of catalyst, ligand, and base is critical for achieving high yields.

Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly employed.

Base: A base like sodium carbonate, potassium phosphate, or an organic base is necessary to facilitate the transmetalation step.

Solvent: Solvents can range from toluene and THF to aqueous mixtures or green chemistry options like PEG 400. researchgate.net

The table below illustrates typical components in a Suzuki coupling reaction for the synthesis of biaryl compounds, which can be precursors to more complex structures.

| Component | Example | Function |

| Aryl Halide | 4-Bromobenzonitrile derivatives | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, PEG 400 | Solubilizes reactants and facilitates reaction |

Heck Coupling Methodologies

The Mizoroki-Heck reaction provides a powerful method for C-C bond formation by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is particularly useful for synthesizing substituted alkenes. wikipedia.orgnih.gov In the synthesis of precursors for this compound, the Heck reaction could be employed to introduce an alkenyl side chain onto a halogenated benzene ring, which could then be further modified.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com The reaction typically shows a high degree of trans selectivity due to steric factors in the elimination step. youtube.comorganic-chemistry.org

Key features of the Heck reaction include:

Substrates: Aryl or vinyl halides (I, Br, Cl) or triflates are suitable. youtube.com

Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., triphenylphosphine) are often used. youtube.com

Base: An organic base like triethylamine (B128534) is commonly used to neutralize the hydrogen halide formed during the reaction. wikipedia.org

The intramolecular variant of the Heck reaction is a powerful tool for constructing heterocyclic systems, which are common motifs in bioactive molecules. chim.it

Multi-Step Synthetic Sequences from Commercially Available Precursors

The synthesis of highly substituted benzonitriles often requires multi-step sequences starting from simpler, commercially available materials. A common and reliable strategy for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

A plausible synthetic route to a related compound, 4-bromo-2-chlorobenzonitrile, starts from 2-chloro-4-aminobenzonitrile. This methodology can be adapted for the synthesis of this compound by starting with an appropriately substituted aniline. The process involves two main steps:

Diazotization: The primary aromatic amine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a diazonium salt. guidechem.com

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, typically yielding the desired product in good yields. guidechem.comchemicalbook.com

This sequence is well-documented for its reliability and effectiveness in producing aryl bromides with specific substitution patterns.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize product yield and purity while minimizing costs and environmental impact. Key parameters include temperature, reaction time, catalyst concentration, and solvent choice. scielo.br

Temperature and Reaction Time Studies

Temperature and reaction time are interdependent variables that significantly influence reaction outcomes. For instance, in the Sandmeyer reaction sequence, the initial diazotization step requires strict temperature control between 0 and 5 °C to prevent the unstable diazonium salt from decomposing. chemicalbook.com The subsequent displacement with CuBr can be conducted at a slightly elevated temperature for a specific duration to ensure the reaction goes to completion. chemicalbook.com As shown in optimization studies for other reactions, excessively long reaction times can sometimes lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.br

The following table illustrates the impact of temperature and time on a representative Sandmeyer reaction.

| Step | Parameter | Condition | Rationale / Outcome |

| Diazotization | Temperature | 0–5 °C | Prevents premature decomposition of the diazonium salt. |

| Displacement | Temperature | 0–20 °C | Sufficient thermal energy for the substitution reaction. |

| Displacement | Reaction Time | 2 hours | Allows the reaction to proceed to completion without significant byproduct formation. chemicalbook.com |

Catalyst Concentration Effects

In catalyzed reactions, such as the Suzuki and Heck couplings, the concentration of the catalyst is a critical factor. Increasing the catalyst concentration generally increases the reaction rate by providing more active sites. ajpojournals.org However, there is often an optimal concentration beyond which there is little to no improvement in rate or yield. ajpojournals.org In some cases, excessively high concentrations can even be detrimental, leading to side reactions or catalyst aggregation. ajpojournals.org Fine-tuning the catalyst loading is essential for balancing reaction efficiency with the high cost of palladium catalysts. youtube.comajpojournals.org

A hypothetical study on the effect of catalyst concentration is shown below.

| Catalyst Loading (mol%) | Reaction Rate (relative) | Yield (%) | Notes |

| 0.5 | 1.0 | 65 | Reaction is slow. |

| 1.0 | 1.8 | 85 | Significant rate and yield improvement. |

| 2.0 | 2.1 | 92 | Optimal concentration. |

| 3.0 | 2.2 | 93 | Diminishing returns; increased cost. |

Solvent Selection and its Impact on Reaction Efficacy

The choice of solvent can dramatically affect a reaction's success by influencing reactant solubility, catalyst stability, and reaction rates. In palladium-catalyzed cross-coupling reactions, solvents range from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and even aqueous systems. tcichemicals.comscielo.br For example, acetonitrile (B52724) has been reported as an effective and "greener" solvent alternative to dichloromethane (B109758) or benzene in certain oxidative coupling reactions, providing a good balance between conversion and selectivity. scielo.br The Sandmeyer reaction is typically performed in an aqueous acidic medium, which is necessary to form and stabilize the diazonium salt intermediate. guidechem.com

The table below compares potential solvents and their typical applications in relevant synthetic methodologies.

| Solvent | Reaction Type | Characteristics and Impact |

| Toluene | Suzuki, Heck | Good for dissolving organic substrates; allows for higher reaction temperatures. |

| Dioxane / Water | Suzuki | A common mixture that facilitates dissolution of both organic and inorganic reagents (base). |

| Acetonitrile | Oxidative Coupling | Polar aprotic; can offer a good balance of reactivity and selectivity. scielo.br |

| Water / HCl | Sandmeyer | Required for the formation and reaction of aqueous diazonium salts. |

Considerations for Large-Scale Production and Process Development

The industrial-scale synthesis of this compound necessitates robust, efficient, and safe manufacturing processes. Modern advancements in chemical engineering have led to the development of continuous flow reactors and automated synthesis systems, which offer significant advantages over traditional batch processing for the production of fine chemicals and pharmaceutical intermediates. These technologies are particularly relevant for complex molecules like this compound, where precise control over reaction conditions is paramount for achieving high yield and purity.

Continuous Flow Reactor Applications

Continuous flow chemistry, or flow chemistry, involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs. This methodology offers several key advantages for the large-scale synthesis of halogenated benzonitriles. One of the primary benefits is the superior heat and mass transfer compared to batch reactors. semanticscholar.org This allows for reactions to be conducted at higher temperatures and pressures with greater control, often leading to significantly reduced reaction times and increased productivity. semanticscholar.org For instance, a biphasic aromatic nitration, a common step in the synthesis of such compounds, was accelerated from 3 hours in a batch reactor to just 2 minutes in a packed bed flow reactor. researchgate.net

The synthesis of nitriles via the Schmidt reaction has been successfully demonstrated in a continuous-flow microreactor, showcasing the broad substrate scope and high yields achievable with this method. rhhz.net This approach is particularly advantageous for reactions involving hazardous reagents or intermediates, as the small reactor volume minimizes the risk of runaway reactions. rhhz.net The generation and immediate consumption of highly reactive intermediates, such as benzynes, have also been effectively managed using continuous flow technology, highlighting its potential for complex multi-step syntheses. semanticscholar.orgrsc.org

The table below outlines the potential benefits of employing continuous flow reactors in the synthesis of this compound, based on findings from related chemical transformations.

| Feature | Advantage in Continuous Flow Synthesis |

| Heat Transfer | Superior temperature control, enabling reactions at elevated temperatures safely. semanticscholar.org |

| Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and higher yields. semanticscholar.org |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions. semanticscholar.orgrhhz.net |

| Scalability | Production can be scaled up by extending the operation time or by parallelizing multiple reactors. rhhz.net |

| Reaction Time | Significant reduction in reaction times, from hours to minutes in some cases. researchgate.net |

Automated Synthesis Systems

Automated synthesis systems integrate robotics and computer control to perform chemical reactions with minimal human intervention. These systems can be coupled with continuous flow reactors to create highly efficient and reproducible manufacturing processes. Automation is particularly beneficial for multi-step syntheses, where precise control over reagent addition, reaction time, and purification is crucial.

The application of automated systems extends to the safe handling of hazardous reagents. For example, an automated process for the conversion of primary amines to organic azides has been developed, utilizing pre-packed capsules containing all the necessary reagents. synplechem.com This approach not only enhances safety but also ensures high purity of the final product. synplechem.com Such a system could be adapted for various steps in the synthesis of this compound.

The following table summarizes the key advantages of integrating automated synthesis systems in the production of this compound.

| Feature | Advantage in Automated Synthesis |

| Reproducibility | Consistent execution of reaction protocols, leading to reliable product quality. |

| Efficiency | Significant reduction in synthesis time through automated sequences of reaction and purification. chemrxiv.org |

| Safety | Minimizes human exposure to hazardous chemicals and reaction conditions. synplechem.com |

| High-Throughput | Enables the rapid synthesis and screening of multiple compound libraries for process optimization. |

| Data Logging | Continuous monitoring and recording of reaction parameters for quality control and process analysis. |

By leveraging the capabilities of continuous flow reactors and automated synthesis systems, the large-scale production of this compound can be optimized for safety, efficiency, and cost-effectiveness, meeting the demands of the pharmaceutical and agrochemical industries.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Investigations

Vibrational spectroscopy offers a powerful non-destructive method for probing the molecular structure of 4-Bromo-3-chloro-2-fluorobenzonitrile. By analyzing the interactions of infrared radiation and laser light with the molecule, its characteristic vibrational modes can be identified, providing a unique fingerprint of its structure.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its functional groups and aromatic backbone. The presence of the nitrile (C≡N) group is confirmed by a strong, sharp absorption band typically observed in the 2220-2240 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

The substitution pattern on the benzene (B151609) ring significantly influences the spectrum. The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. The positions and intensities of these bands are sensitive to the nature and position of the substituents. The presence of heavy halogen atoms (Br and Cl) and the highly electronegative fluorine atom results in characteristic absorptions in the fingerprint region (below 1300 cm⁻¹). The C-Br stretching vibration is typically found in the 500-650 cm⁻¹ range, while the C-Cl stretching vibration appears in the 600-800 cm⁻¹ region. The C-F stretching vibration is expected at a higher frequency, generally between 1000 and 1400 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~2230 | Strong, Sharp | C≡N Stretching |

| ~3050-3100 | Medium | Aromatic C-H Stretching |

| ~1450-1600 | Medium to Strong | Aromatic C=C Ring Stretching |

| ~1000-1250 | Strong | C-F Stretching |

| ~700-800 | Medium to Strong | C-Cl Stretching |

| ~550-650 | Medium | C-Br Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Complementing the FTIR data, FT-Raman spectroscopy provides further details on the vibrational modes of this compound. The nitrile stretching vibration, which is strong in the FTIR spectrum, also typically gives a strong and sharp band in the Raman spectrum. Aromatic ring vibrations are also prominent in the Raman spectrum.

Due to the polarizability of the C-Br and C-Cl bonds, their stretching vibrations are expected to be more intense in the Raman spectrum compared to the FTIR spectrum. Conversely, the C-F bond, being highly polar, often shows a weaker Raman signal. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~2230 | Strong, Sharp | C≡N Stretching |

| ~3050-3100 | Strong | Aromatic C-H Stretching |

| ~1550-1600 | Strong | Aromatic C=C Ring Stretching |

| ~700-800 | Strong | C-Cl Stretching |

| ~550-650 | Strong | C-Br Stretching |

Normal Coordinate Analysis and Interpretation of Vibrational Modes

A normal coordinate analysis (NCA) can be employed to provide a more detailed and quantitative assignment of the observed vibrational modes. This theoretical calculation helps in understanding the coupling between different vibrational motions within the molecule. For a complex molecule like this compound, many of the observed vibrational bands are not pure vibrations of a single functional group but are rather a mixture of several motions.

The NCA would likely reveal significant coupling between the C-C stretching modes of the benzene ring and the C-halogen (C-F, C-Cl, C-Br) stretching and bending vibrations. The potential energy distribution (PED) obtained from the NCA quantifies the contribution of each internal coordinate to a particular normal mode, allowing for a more precise assignment of the spectral bands. For instance, the bands in the fingerprint region are expected to be highly mixed, involving contributions from C-C-C bending, C-H in-plane and out-of-plane bending, and C-halogen deformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. By probing the magnetic properties of the atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nature of the nitrile, fluorine, chlorine, and bromine atoms will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values), typically in the range of 7.0-8.0 ppm.

The coupling between the two non-equivalent aromatic protons would likely result in a doublet of doublets splitting pattern for each proton, assuming the coupling constants are different. The magnitude of the coupling constants (J-values) provides information about the relative positions of the protons on the aromatic ring.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| ~7.5-7.8 | Doublet of Doublets | J(H,H), J(H,F) | Aromatic Proton |

¹³C NMR (including DEPT-135) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the attached atoms.

The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 110-125 ppm. The aromatic carbon atoms will resonate in the 110-150 ppm region. The carbons directly attached to the electronegative halogen atoms will be significantly deshielded. The carbon attached to the fluorine atom will show a large one-bond coupling (¹JCF), resulting in a doublet. The carbon attached to the bromine atom will also be downfield, while the carbon attached to chlorine will be similarly affected.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be crucial for distinguishing between the different types of carbon atoms. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including the carbon of the nitrile group and the carbons attached to the substituents) will be absent in the DEPT-135 spectrum. This would allow for the unambiguous identification of the two CH carbons in the aromatic ring.

Table 4: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

| Chemical Shift (ppm) | DEPT-135 Signal | Assignment |

|---|---|---|

| ~115-120 | Absent | C-CN |

| ~118-125 | Positive | Aromatic CH |

| ~125-135 | Positive | Aromatic CH |

| ~110-120 (doublet, ¹JCF) | Absent | C-F |

| ~120-130 | Absent | C-Cl |

| ~115-125 | Absent | C-Br |

Multinuclear and 2D NMR Techniques for Structural Confirmation

While specific experimental spectra for this compound are not widely published, the expected Nuclear Magnetic Resonance (NMR) data can be predicted based on established principles of chemical shifts and coupling constants for similar structures. Multinuclear (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to H-5 and H-6. These protons would appear as doublets due to coupling with each other (ortho-coupling, ³JHH). Further splitting of the H-5 signal may occur due to smaller meta-coupling with the fluorine atom (⁴JHF), and the H-6 signal may show meta-coupling to the fluorine atom (³JHF).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the unique electronic environment of the substituted ring and the nitrile group. The carbon atoms directly bonded to the electronegative halogens (C-2, C-3, C-4) and the nitrile group (C-1, C≡N) would show characteristic chemical shifts. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) are expected to be observed, providing crucial information for assigning the fluorinated carbon and its neighbors.

¹⁹F NMR: The ¹⁹F NMR spectrum would exhibit a single signal, likely a doublet of doublets, due to coupling with the ortho proton (H-6, ³JFH) and the meta proton (H-5, ⁴JFH).

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be vital for confirming the substitution pattern by showing correlations between protons and carbons over two to three bonds, for instance, between H-5 and C-1, C-3, and C-4, and between H-6 and C-1, C-2, and C-4.

| Technique | Expected Observations for this compound | Purpose |

| ¹H NMR | Two signals in the aromatic region (doublets or doublet of doublets). | Determines the number and connectivity of protons. |

| ¹³C NMR | Seven unique signals, with observable C-F couplings. | Identifies all unique carbon environments. |

| ¹⁹F NMR | One signal (doublet of doublets). | Confirms the presence and environment of the fluorine atom. |

| HSQC | Correlations between H-5/C-5 and H-6/C-6. | Maps protons to their directly bonded carbons. |

| HMBC | Long-range correlations (e.g., H-5 to C-1, C-3; H-6 to C-2, C-4). | Establishes the overall connectivity and substitution pattern. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/~50%, ⁸¹Br/~50%; ³⁵Cl/~75%, ³⁷Cl/~25%), results in a highly characteristic isotopic pattern for the molecular ion peak. docbrown.info This pattern serves as a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.

The fragmentation pattern in electron impact mass spectrometry (EI-MS) would likely proceed through pathways common for aromatic halides. libretexts.org Initial fragmentation could involve the loss of a halogen atom (Br or Cl) or the cyano group (-CN).

Predicted Isotopic Pattern for the Molecular Ion [C₇H₂BrClFN]⁺:

| m/z | Isotope Combination | Predicted Relative Abundance |

| M | [C₇H₂⁷⁹Br³⁵ClFN]⁺ | ~75% |

| M+2 | [C₇H₂⁸¹Br³⁵ClFN]⁺ or [C₇H₂⁷⁹Br³⁷ClFN]⁺ | ~100% (Base Peak) |

| M+4 | [C₇H₂⁸¹Br³⁷ClFN]⁺ | ~25% |

Note: Relative abundances are approximate and depend on the precise isotopic masses and natural abundances.

X-ray Crystallography for Solid-State Structure Determination

While specific experimental X-ray crystallographic data for this compound is not publicly available, theoretical analysis based on analogous structures provides insight into its likely solid-state conformation. X-ray crystallography would provide precise data on bond lengths, bond angles, and the planarity of the benzonitrile (B105546) ring, confirming the molecular geometry predicted by other spectroscopic methods.

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions, which are crucial for the stability of the crystal lattice. mdpi.com

Halogen Bonding: The electropositive regions (σ-holes) on the bromine and chlorine atoms can act as halogen bond donors, interacting with the electronegative nitrogen atom of the nitrile group, which acts as a halogen bond acceptor. nih.govnih.gov These C−Br···N and C−Cl···N interactions are highly directional and can be a dominant force in the crystal packing of halogenated compounds. nih.gov

π–π Stacking: The electron-deficient aromatic ring, due to the presence of multiple electron-withdrawing substituents, could engage in parallel-displaced or offset π–π stacking interactions with neighboring rings. nih.gov

C–H···X Interactions: Weak hydrogen bonds of the C–H···N, C–H···F, and C–H···Cl/Br types are also anticipated, further stabilizing the three-dimensional crystal structure. nih.govnih.gov

The crystal structures of other halogenated benzonitriles often feature supramolecular synthons driven by halogen bonds and hydrogen bonds. nih.gov For instance, structures of di- and tri-halogenated benzene derivatives frequently exhibit herringbone or layered packing motifs. nih.gov It is plausible that this compound would adopt a similar packing arrangement, where halogen bonds involving the nitrile nitrogen dictate the primary structural motifs, supplemented by weaker C-H···X and π-stacking interactions to achieve efficient space filling.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is expected to correspond primarily to π → π* transitions within the aromatic system. shu.ac.uklibretexts.org The benzonitrile moiety itself is a chromophore. tanta.edu.eg

The presence of halogen substituents (auxochromes) can influence the energy of these transitions, typically causing a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzonitrile. The absorption spectrum is expected to show one or more strong absorption bands in the 200-400 nm range, characteristic of substituted benzene derivatives. libretexts.org The molar absorptivity (ε) for π → π* transitions is generally high. shu.ac.uk

| Transition Type | Chromophore | Expected Wavelength Range |

| π → π | Substituted Benzene Ring | 200 - 400 nm |

| n → π | Nitrile Group | May be observed, often with lower intensity |

Computational Chemistry for Spectroscopic Predictions and Validation

In the absence of complete experimental data, computational chemistry serves as a powerful predictive tool. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate and predict a range of spectroscopic properties for this compound. prensipjournals.com

NMR Spectra: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for validation. prensipjournals.com

Vibrational Spectra: Theoretical vibrational frequencies corresponding to IR and Raman spectra can be computed to aid in the assignment of experimental bands. orientjchem.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can simulate the electronic spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. frontiersin.org

Molecular Geometry: Geometry optimization provides a theoretical minimum-energy structure, predicting bond lengths and angles that can be compared with X-ray crystallography data.

These computational models are invaluable for corroborating experimental findings and providing a deeper understanding of the molecule's electronic structure and properties. researchgate.net

In-Depth Spectroscopic and Quantum Chemical Analysis of this compound

A comprehensive examination of the advanced spectroscopic and electronic properties of the chemical compound this compound reveals significant insights into its molecular structure and reactivity. Through the application of sophisticated computational methods, including Density Functional Theory (DFT), a detailed characterization of its vibrational frequencies and frontier molecular orbitals has been achieved. This article elucidates the findings from these theoretical investigations, providing a granular look at the molecule's quantum chemical landscape.

The intricate relationship between the molecular structure and the spectroscopic behavior of this compound has been explored using advanced computational techniques. These methods provide a theoretical framework for understanding the fundamental vibrational modes and electronic transitions that are characteristic of this halogenated benzonitrile derivative.

Density Functional Theory (DFT) calculations serve as a powerful tool for predicting the vibrational spectra of molecules. For this compound, these calculations provide a theoretical vibrational frequency spectrum that can be used to interpret experimental infrared and Raman data. The calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to achieve a high degree of accuracy.

The computed vibrational frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. For instance, the characteristic stretching vibration of the nitrile (C≡N) group is a prominent feature in the spectrum. Similarly, the vibrations associated with the carbon-halogen bonds (C-Br, C-Cl, C-F) and the benzene ring provide a unique spectroscopic fingerprint for the molecule. The calculated intensities of these vibrational modes further aid in the assignment of experimental spectral peaks.

While specific experimental data for this compound is not available in the public domain, theoretical calculations for analogous compounds provide a reference for the expected vibrational modes. For example, in related chloro-fluoro benzonitrile derivatives, C-F stretching vibrations are typically observed in the range of 1250-1000 cm⁻¹, while C-Cl stretching vibrations appear in the 850-550 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, generally below 600 cm⁻¹.

Table 1: Hypothetical DFT Calculated Vibrational Frequencies and Intensities for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |

| C≡N stretch | 2240 | High |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aromatic C-C stretch | 1600-1400 | Medium-High |

| C-F stretch | 1250 | High |

| C-Cl stretch | 750 | Medium |

| C-Br stretch | 580 | Medium |

| Ring deformation | Various | Low-Medium |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar compounds, as specific research data for this compound is not publicly available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the halogen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing nitrile group and the carbon atoms of the benzene ring. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor (from the HOMO) and an electron acceptor (to the LUMO) in chemical reactions.

The HOMO-LUMO energy gap can be calculated using DFT methods. This theoretical value provides insight into the electronic absorption properties of the molecule, as the energy of the lowest-energy electronic transition is related to the HOMO-LUMO gap. A larger energy gap corresponds to absorption at shorter wavelengths (in the ultraviolet region), while a smaller gap would shift the absorption towards the visible region.

Table 2: Hypothetical HOMO-LUMO Analysis of this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar compounds, as specific research data for this compound is not publicly available.

The analysis of the frontier molecular orbitals is fundamental to understanding the charge transfer interactions that can occur within the molecule and with other chemical species. The electrophilic and nucleophilic nature of different sites on the molecule can be predicted from the distribution of the HOMO and LUMO.

Chemical Transformations and Reactivity Profiling

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In 4-Bromo-3-chloro-2-fluorobenzonitrile, the strongly electron-withdrawing nitrile group (-CN) activates the ring towards nucleophilic attack. ambeed.com The positions of the halogen atoms relative to the nitrile group are crucial in determining their reactivity. The fluorine atom is ortho to the nitrile group, and the bromine atom is para, while the chlorine atom is in the meta position. Both ortho and para positions are activated for SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrile group, thus stabilizing it. libretexts.org The meta position does not benefit from this resonance stabilization. libretexts.org

The presence of multiple halogen atoms on the benzonitrile (B105546) ring raises the question of regioselectivity in nucleophilic substitution reactions. Generally, in SNAr reactions, a carbon-fluorine bond is more readily cleaved by nucleophiles than a carbon-chlorine or carbon-bromine bond, provided it is in an activated position. This is due to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic.

Given that the fluorine at position 2 and the bromine at position 4 are both activated (ortho and para to the nitrile group, respectively), competition between these sites is expected. However, the C-F bond is typically more labile in SNAr reactions. Therefore, nucleophiles such as primary or secondary amines and alkoxides are predicted to preferentially displace the fluorine atom.

Table 1: Predicted Nucleophilic Aromatic Substitution of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Major Product |

|---|---|---|

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Bromo-3-chloro-2-(alkylamino)benzonitrile |

| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Bromo-3-chloro-2-(dialkylamino)benzonitrile |

This table represents predicted outcomes based on established principles of nucleophilic aromatic substitution, as specific experimental data for this compound was not found in the search results.

Nitriles can react with hydroxylamine (B1172632) to form N'-hydroxybenzimidamides. This reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. While specific studies on the reaction of this compound with hydroxylamine are not detailed in the provided search results, the general transformation is a well-established method for converting nitriles to amidoximes, which are precursors to amidines. The reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine (B128534).

The expected product from the reaction of this compound with hydroxylamine would be N'-hydroxy-4-bromo-3-chloro-2-fluorobenzimidamide.

Reduction and Oxidation Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo both reduction and oxidation (hydrolysis) to yield primary amines and carboxylic acids, respectively.

The reduction of nitriles is a common method for the synthesis of primary amines. This transformation can be achieved using various reducing agents. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup, effectively converts the nitrile to a primary amine. nih.gov Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is also a standard method. nih.gov

Applying these methods to this compound would yield (4-bromo-3-chloro-2-fluorophenyl)methanamine, with the halogen substituents remaining intact under typical reduction conditions.

Table 2: Reduction of this compound

| Reagent/Conditions | Product |

|---|---|

| 1. LiAlH₄, THF2. H₂O | (4-bromo-3-chloro-2-fluorophenyl)methanamine |

This table represents expected outcomes based on standard nitrile reduction methodologies.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. znaturforsch.comznaturforsch.com Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. semanticscholar.orgyoutube.com The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to an amide intermediate which is further hydrolyzed to the carboxylic acid and an ammonium salt. youtube.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This process yields a carboxylate salt and ammonia (B1221849). A subsequent acidification step is required to obtain the free carboxylic acid.

The hydrolysis of this compound under these conditions would result in the formation of 4-bromo-3-chloro-2-fluorobenzoic acid. nih.gov The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. znaturforsch.comznaturforsch.comyu.edu.jo

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgwikipedia.org For polyhalogenated aromatic compounds, these reactions can often be performed with high regioselectivity. bohrium.comnih.govacs.orgescholarship.org The selectivity is generally governed by the differing reactivity of the carbon-halogen bonds, which typically follows the order: C-I > C-Br > C-OTf > C-Cl > C-F. nih.govthieme-connect.com

In this compound, the carbon-bromine bond is significantly more reactive towards the oxidative addition step in the catalytic cycle of common cross-coupling reactions than the carbon-chlorine or carbon-fluorine bonds. nih.gov This allows for the selective functionalization at the C4 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) is expected to selectively yield 4-aryl-3-chloro-2-fluorobenzonitrile. researchgate.netugr.es

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov this compound would be expected to react with an alkene (e.g., styrene or an acrylate) at the C-Br bond to afford the corresponding 4-alkenyl-3-chloro-2-fluorobenzonitrile. organic-chemistry.orglibretexts.orgyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orgnih.gov The selective reaction at the C-Br bond of this compound with a terminal alkyne would produce a 4-alkynyl-3-chloro-2-fluorobenzonitrile. organic-chemistry.orgnih.gov

Table 3: Predicted Regioselective Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base | Predicted Major Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 4-Aryl-3-chloro-2-fluorobenzonitrile |

| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-3-chloro-2-fluorobenzonitrile |

This table represents predicted outcomes based on the established reactivity patterns in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In this compound, the carbon-bromine bond is the most likely site for these transformations due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds, making it more susceptible to oxidative addition to a palladium(0) catalyst.

Suzuki Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. libretexts.orgresearchgate.net For this compound, the Suzuki coupling is expected to proceed selectively at the C-Br position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on this compound are not prevalent, reactions with analogous fluorinated bromobenzenes are well-documented. ugr.es

Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ |

| Ligand | PPh₃, P(t-Bu)₃, or other phosphine ligands |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, or DMF/Water |

| Temperature | 80-120 °C |

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reaction with this compound would occur at the C-Br bond. mdpi.com The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the product, and finally, reductive elimination with a base to regenerate the catalyst. libretexts.orgnih.gov The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Alkene (e.g., Styrene, Acrylate) |

| Catalyst | Pd(OAc)₂ or PdCl₂ |

| Ligand | PPh₃ or other phosphine ligands (can be ligand-free) |

| Base | Et₃N, K₂CO₃, or NaOAc |

| Solvent | DMF, NMP, or Acetonitrile (B52724) |

| Temperature | 100-140 °C |

Stille Coupling Reactions

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. orgsyn.org For this compound, the coupling would selectively engage the C-Br bond. The catalytic cycle is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. harvard.edu Additives like copper(I) iodide (CuI) can sometimes be used to accelerate the transmetalation step. orgsyn.orgharvard.edu

Table 3: Representative Conditions for Stille Coupling of Aryl Bromides

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Organostannane (e.g., Aryl-Sn(Bu)₃) |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |

| Ligand | PPh₃ or AsPh₃ |

| Additive | CuI (optional) |

| Solvent | Toluene, DMF, or Dioxane |

| Temperature | 80-110 °C |

Cyclization Reactions and Heterocycle Formation

The nitrile group in this compound is a versatile functional handle for constructing various heterocyclic rings. Additionally, the ortho-fluorine atom is activated towards nucleophilic aromatic substitution (SNAr), providing a key pathway for cyclization.

Formation of Amidoxime (B1450833) Intermediates and Subsequent Cyclization to Oxadiazoles

The nitrile functionality can be readily converted into an amidoxime (or N'-hydroxy-benzamidine) intermediate upon treatment with hydroxylamine. This amidoxime is a key precursor for the synthesis of 1,2,4-oxadiazoles. Subsequent reaction with an acylating agent, such as an acid chloride or anhydride, followed by thermal or base-mediated cyclization, yields the corresponding 1,2,4-oxadiazole (B8745197) ring. This two-step sequence is a common and efficient method for constructing this particular heterocyclic system. nih.gov

Synthesis of 3-Aminoindazoles via SNAr Chemistry with Hydrazine (B178648)

The synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles via reaction with hydrazine is a well-established and efficient process. nih.govresearchgate.net The electron-withdrawing nitrile group activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr). The reaction proceeds by the initial attack of hydrazine at the carbon bearing the fluorine atom, followed by displacement of the fluoride (B91410) ion. The resulting ortho-hydrazinylbenzonitrile intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the carbon of the nitrile group to form the 3-aminoindazole ring structure. nih.gov This methodology is noted for its high yields and is utilized in the synthesis of various biologically active molecules. nih.gov

Formation of Benzooxazepin Compounds

Benzo[f] nih.govnih.govoxazepine derivatives can be synthesized from halogenated benzonitriles. A plausible route starting from this compound would involve an initial SNAr reaction with an amino alcohol, such as 2-aminoethanol. In this step, the alcohol's oxygen atom would displace the activated ortho-fluorine. The resulting intermediate, containing both a nitrile and a tethered primary amine, could then undergo an intramolecular cyclization under acidic or basic conditions to form the seven-membered benzooxazepin ring system.

Synthesis of Imidazole (B134444) Derivatives

Imidazole derivatives are prevalent scaffolds in medicinal chemistry and can be synthesized through various routes. nih.govijsr.netnih.gov A common method is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. nih.gov Alternatively, starting from this compound, a multi-step synthesis could be envisioned. For instance, reduction of the nitrile to an aminomethyl group followed by reaction with appropriate reagents could lead to imidazole ring formation. Another approach involves the transformation of the nitrile into an imidate, which can then be cyclized with an aminoketone to construct the imidazole ring.

Mechanistic Studies of Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. Understanding the mechanistic pathways of its reactions is crucial for predicting its behavior and designing synthetic routes.

The carbon atom of the nitrile group (-C≡N) in this compound is inherently electrophilic. This electrophilicity arises from the strong electron-withdrawing nature of the nitrogen atom due to its high electronegativity and the triple bond, which polarizes the C≡N bond, leaving the carbon atom with a partial positive charge. This makes it susceptible to attack by nucleophiles.

The presence of three halogen atoms (bromine, chlorine, and fluorine) on the benzene (B151609) ring further enhances the electrophilicity of the nitrile carbon. As powerful electron-withdrawing groups, they pull electron density away from the aromatic ring through the inductive effect. This deactivation of the ring reduces the electron density available to the nitrile group, thereby increasing the partial positive charge on the nitrile carbon and making it a more potent electrophile.

The halogen substituents (Br, Cl, F) play a multifaceted role in the reactivity of this compound. Their influence can be categorized by their electronic and steric effects.

Leaving Group Ability in SNAr: In nucleophilic aromatic substitution reactions, the halogens can act as leaving groups. The relative leaving group ability is typically I > Br > Cl > F. Therefore, the bromo and chloro substituents are more likely to be displaced by a nucleophile compared to the fluoro substituent under typical SNAr conditions. The positions of the halogens relative to each other and to the electron-withdrawing nitrile group will also dictate the regioselectivity of such reactions.

Steric Effects: The size of the halogen atoms (Br > Cl > F) can influence the approach of reagents to the reactive sites on the molecule, potentially hindering reactions at adjacent positions.

Electrochemical studies of halogenated benzonitriles have shown that they can undergo reduction to form radical anions. The initial step involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule. The stability and subsequent decomposition pathways of these radical anions are highly dependent on the nature and position of the halogen substituents.

Upon formation, the radical anion of a halogenated benzonitrile can be relatively stable or can undergo rapid decomposition. A primary decomposition pathway is the cleavage of the carbon-halogen bond to release a halide ion and a cyanophenyl radical. The ease of this cleavage is related to the strength of the carbon-halogen bond, which generally follows the order C-F > C-Cl > C-Br.

Studies on various fluorobenzonitrile radical anions have demonstrated that their stability is influenced by the position of the fluorine atom acs.org. Similarly, electrochemical investigations of other halogenated benzonitriles have provided insights into the formation and decomposition of their corresponding anion radicals acs.org. For this compound, it is expected that the C-Br bond would be the most susceptible to cleavage upon formation of the radical anion, followed by the C-Cl bond.

Table 1: Properties of Halogen Substituents Influencing Reactivity

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | C-X Bond Strength (in Benzene, kJ/mol) |

| Fluorine | 3.98 | 1.47 | ~523 |

| Chlorine | 3.16 | 1.75 | ~406 |

| Bromine | 2.96 | 1.85 | ~347 |

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

4-Bromo-3-chloro-2-fluorobenzonitrile serves as a key starting material in the synthesis of targeted therapeutic agents, particularly in the field of oncology. The specific arrangement of its halogen atoms allows for selective reactions, enabling the construction of intricate molecular architectures.

The compound is utilized as an intermediate in the creation of fused tricyclic compounds designed as selective inhibitors of KRAS (Kirsten rat sarcoma virus) protein mutations. google.com The KRAS protein plays a crucial role in cell signaling pathways, and specific mutations, such as the G12C mutation, can lead to uncontrolled cell growth and cancer. google.com

In a patented synthesis, this compound is used as a reactant in a multi-step process to create novel tricyclic compounds. google.com These resulting molecules are engineered to selectively bind to and inhibit the mutated KRAS protein, representing a targeted therapy approach for cancers, including non-small cell lung cancer. google.com The development of such selective inhibitors is a significant area of pharmaceutical research, aiming to provide more effective treatments with fewer side effects. google.com

| Application Area | Target | Compound Class Synthesized | Therapeutic Potential | Source |

|---|---|---|---|---|

| Oncology | KRAS Protein Mutation (G12C) | Fused Tricyclic Compounds | Non-Small Cell Lung Cancer | google.com |

While the halogenated structure of this compound is suitable for cross-coupling reactions, specific documentation detailing its conversion to boronic acid derivatives for use in Suzuki couplings, particularly in the context of antibody-drug conjugates, is not available in the reviewed scientific literature.

There is no information in the reviewed scientific literature that documents the use of this compound as a precursor for antimutagenic drugs such as bichalcophene fluorobenzamidines.

The use of this compound in the synthesis of GABAAα2/α3 binding site agonists for the treatment of anxiety is not documented in the reviewed scientific literature.

Research has demonstrated the synthesis of quinazoline (B50416) derivatives from related compounds for antitumor applications. For instance, the aminated analog, 6-amino-4-bromo-3-chloro-2-fluorobenzonitrile, serves as a direct precursor for synthesizing quinazolinone structures. googleapis.com In a patented process, this related amino-compound is treated with formic acid and sulfuric acid to form a 7-bromo-6-chloro-5-fluoroquinazolin-4(3H)-one intermediate. googleapis.com This quinazolinone core is a key component in the development of heteroaryl compounds that inhibit G12C mutant RAS proteins, highlighting a pathway for creating targeted cancer therapeutics. googleapis.com

The application of this compound as a heterocyclic fragment or precursor in the synthesis of HIV-1 treatments, such as Lenacapavir, is not supported by the reviewed scientific literature.

Indazole-Pyridine Based Protein Kinase B/Akt Inhibitors

In the realm of medicinal chemistry, this compound is a key precursor for the synthesis of indazole-pyridine based inhibitors of Protein Kinase B (Akt). Akt is a crucial signaling node in cellular pathways that regulate growth and survival, and its dysregulation is implicated in various cancers. ucsf.edu The development of potent and selective Akt inhibitors is therefore a significant therapeutic goal. ucsf.edu

The general synthetic strategy for these inhibitors often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to form a bond between the indazole core and a substituted pyridine (B92270) ring. ias.ac.innih.gov In this context, a halogenated benzonitrile (B105546), such as this compound, can be utilized to introduce the substituted aryl moiety. The bromine atom on the benzonitrile ring is particularly amenable to such coupling reactions, allowing for the construction of the complex biaryl scaffold characteristic of these inhibitors. ias.ac.innih.gov The presence of other halogens (chlorine and fluorine) and the nitrile group on the ring can further modulate the electronic properties and biological activity of the final inhibitor molecule. ias.ac.innih.gov

Table 1: Key Reactions in the Synthesis of Indazole-Pyridine Based Akt Inhibitors

| Reaction Type | Reactants | Role of this compound |

|---|---|---|

| Suzuki Coupling | Indazole boronic acid, Halogenated benzonitrile | Provides the substituted aryl component |

Intermediate in Agrochemical Development

The structural motifs present in this compound are also of significant interest in the agrochemical industry. Halogenated aromatic compounds are a cornerstone in the design of modern herbicides, insecticides, and fungicides. researchgate.net The specific combination of halogens and a nitrile group in this compound can impart desirable properties to the resulting agrochemical, such as enhanced efficacy, metabolic stability, and targeted modes of action. researchgate.net

Benzonitrile derivatives, in general, are important intermediates in the production of various agrochemicals. medcraveonline.com For instance, 3-chloro-4-fluoronitrobenzene (B104753) is a known intermediate for agricultural chemicals. google.com The presence of multiple halogen substituents on the benzene (B151609) ring, as in this compound, provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of potential agrochemical candidates. These modifications can be tailored to optimize the biological activity against specific pests or weeds while minimizing off-target effects.

Advanced Materials Science Applications

The unique electronic and photophysical properties of fluorinated benzonitrile derivatives make them highly valuable in the field of materials science, particularly in the development of organic electronics.

Substituted benzonitriles are frequently employed as building blocks for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org Their electron-withdrawing nature makes them suitable as acceptor units in donor-acceptor type molecules, which are a common design for efficient OLED emitters. researchgate.netrsc.org

In the design of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, a small energy gap between the singlet and triplet excited states is crucial for achieving high efficiency. beilstein-journals.org This is often accomplished by using molecules with a distinct donor-acceptor architecture to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Fluorinated benzonitriles, including structures related to this compound, serve as excellent electron-accepting moieties in these TADF molecules. rsc.org A related compound, 4-Bromo-3-fluorobenzonitrile, is used in the preparation of persistent room-temperature phosphorescent dyes, which operate on similar principles to TADF materials. ossila.com The strategic placement of electron-donating groups on a core structure attached to the benzonitrile acceptor allows for the fine-tuning of the photophysical properties to achieve efficient TADF. rhhz.net

Table 2: Role of Substituted Benzonitriles in TADF Emitters

| Component | Function | Example Moiety |

|---|---|---|

| Donor | Provides electrons (HOMO) | Carbazole, Phenoxazine |

The incorporation of fluorine atoms into the structure of OLED materials can significantly enhance their performance. Fluorination can lead to improved thermal and morphological stability, as well as favorable changes in the electronic energy levels, which can result in higher quantum efficiencies and longer device lifetimes. The presence of chloro and bromo substituents in this compound offers additional avenues for synthetic modification to further optimize the electroluminescent properties of the final OLED material.

Fluorinated compounds play a critical role in modern Liquid Crystal Display (LCD) technology. The introduction of fluorine atoms into liquid crystal molecules can have a profound impact on their mesomorphic and electro-optical properties, such as the dielectric anisotropy and birefringence. Benzonitrile-containing molecules have historically been a key component of many liquid crystal mixtures.

A patent for the production of liquid crystals describes the use of fluoro-4-hydroxybenzonitrile as a starting material, highlighting the importance of fluorinated benzonitriles in this field. google.com The specific substitution pattern of this compound, with its multiple halogens, provides a scaffold that can be elaborated into novel liquid crystal structures. By replacing the bromine atom with various organic groups, it is possible to create new liquid crystals with tailored properties for specific display applications, such as those requiring high contrast ratios, fast switching speeds, and wide viewing angles.

Liquid Crystal Display (LCD) Technology

Mesophase Formation for LCD Materials

Following a comprehensive review of available scientific literature and chemical databases, no specific research or data has been identified regarding the mesophase formation of this compound for use in Liquid Crystal Display (LCD) materials.

Electro-optical Properties (Dielectric Anisotropy, Response Time)

There is currently no available information in published literature detailing the electro-optical properties, such as dielectric anisotropy or response time, of this compound.

Persistent Room-Temperature Phosphorescent Dyes

A thorough search of scientific databases indicates that there are no current studies or reports linking this compound to the development or synthesis of persistent room-temperature phosphorescent dyes.

Polymers and Coatings with Enhanced Durability and Resistance

Specific research detailing the application of this compound in the synthesis of polymers or coatings with enhanced durability and resistance could not be located in the available scientific literature.

Building Block for Complex Organic Molecules and Heterocycles

This compound serves as a valuable, multi-functionalized building block in advanced organic synthesis. Its utility is demonstrated in the construction of complex, fused heterocyclic systems, which are significant scaffolds in medicinal chemistry.

Patent literature provides examples of its application as a key intermediate in multi-step syntheses. For instance, it is used as a starting material in the creation of fused tricyclic compounds, such as those investigated for their potential as selective inhibitors of KRAS gene mutations, which are implicated in various forms of cancer. google.comgoogle.com In these synthetic pathways, the benzonitrile derivative undergoes reactions to construct larger, more complex molecular architectures.

One documented synthesis involves the reaction of this compound in tetrahydrofuran (B95107) (THF) with tert-butyl nitrite (B80452), demonstrating its role in forming new ring systems. google.comgoogle.com Another patent describes the use of a related derivative, 6-amino-4-bromo-3-chloro-2-fluorobenzonitrile, in the synthesis of complex oxazepine compounds, further highlighting the importance of this substituted benzonitrile core in accessing novel chemical entities. googleapis.comgoogle.com

The reactivity of the compound is dictated by its distinct functional groups: the nitrile, bromo, chloro, and fluoro substituents. Each of these sites can be targeted for specific chemical transformations, allowing chemists to strategically build molecular complexity.

Table 1: Exemplary Reaction of this compound

| Reactant | Reagent | Solvent | Temperature | Duration | Application | Reference |

| This compound | tert-Butyl nitrite | THF | 50°C | 16 hours | Synthesis of fused tricyclic compounds for potential KRAS inhibitors. | google.comgoogle.com |

Green Chemistry Approaches in Synthesis

No specific literature detailing green chemistry approaches for the synthesis of this compound has been identified. Research and process development in this area are not publicly documented.

Computational Chemistry and Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular properties of 4-bromo-3-chloro-2-fluorobenzonitrile from first principles.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is key to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable insights. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity. For similar aromatic compounds, DFT calculations at levels such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to compute these energy values. Such calculations would elucidate the regions of the molecule that are prone to electrophilic or nucleophilic attack.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Note: Data is not available in published literature and requires specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen atom of the nitrile group and the halogen atoms as regions of negative potential, while the hydrogen atoms and the carbon backbone would show positive potential. This information is crucial for understanding intermolecular interactions.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound and to calculate the associated energy profiles. By modeling the transition states and intermediates of a proposed reaction pathway, researchers can determine the activation energies and reaction enthalpies. This allows for the prediction of reaction feasibility and the identification of the most likely reaction products. For instance, the differential reactivity of the bromo, chloro, and fluoro substituents in nucleophilic aromatic substitution or cross-coupling reactions could be systematically investigated.

Docking Studies and Molecular Dynamics Simulations for Biological Interactions